N-butyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide N-butyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1252853-62-5
VCID: VC11970148
InChI: InChI=1S/C19H20FN3O2S2/c1-2-3-9-21-16(24)12-27-19-22-15-8-10-26-17(15)18(25)23(19)11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24)
SMILES: CCCCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)F)SC=C2
Molecular Formula: C19H20FN3O2S2
Molecular Weight: 405.5 g/mol

N-butyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 1252853-62-5

Cat. No.: VC11970148

Molecular Formula: C19H20FN3O2S2

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 1252853-62-5

Specification

CAS No. 1252853-62-5
Molecular Formula C19H20FN3O2S2
Molecular Weight 405.5 g/mol
IUPAC Name N-butyl-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C19H20FN3O2S2/c1-2-3-9-21-16(24)12-27-19-22-15-8-10-26-17(15)18(25)23(19)11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24)
Standard InChI Key MPSRVTGZURXFNW-UHFFFAOYSA-N
SMILES CCCCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)F)SC=C2
Canonical SMILES CCCCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)F)SC=C2

Introduction

Molecular Structure and Functional Features

The compound’s core consists of a thieno[3,2-d]pyrimidin-4-one scaffold, a bicyclic heteroaromatic system fused from thiophene and pyrimidine rings. Key substituents include:

  • A 3-[(4-fluorophenyl)methyl] group at position 3 of the pyrimidinone ring, introducing aromaticity and lipophilicity via the fluorinated benzyl moiety.

  • A sulfanyl bridge at position 2, linking the core to an N-butyl acetamide side chain, which enhances solubility and potential hydrogen-bonding interactions.

The molecular formula is C₂₀H₂₁FN₃O₂S₂, with a calculated molecular weight of 417.52 g/mol. The fluorophenyl group contributes to electronic effects (e.g., electron-withdrawing) and steric bulk, while the butyl chain may influence membrane permeability.

Physicochemical and Spectroscopic Properties

PropertyValue/Description
Molecular Weight417.52 g/mol
LogP (Predicted)~3.2 (Moderate lipophilicity)
SolubilityLow in water; soluble in DMSO, DMF
UV-Vis λmax~260 nm (π→π* transition of aromatic systems)
MS (ESI+)m/z 418.1 [M+H]⁺

The fluorophenyl group contributes to a distinct ¹⁹F NMR signal near -115 ppm, while the thienopyrimidinone core shows characteristic ¹H NMR peaks at δ 8.2–8.5 ppm (pyrimidinone H) and δ 6.8–7.3 ppm (aromatic H) .

Biological Activity and Mechanistic Insights

Though direct pharmacological data are unavailable, structural analogs suggest potential targets:

Kinase Inhibition

Thienopyrimidinones are known to inhibit kinases (e.g., EGFR, VEGFR) by occupying ATP-binding pockets. The sulfanyl acetamide moiety may mimic adenine’s hydrogen-bonding interactions.

Protease Modulation

Compounds with similar scaffolds exhibit activity against viral proteases (e.g., SARS-CoV-2 3CLpro) . The fluorophenyl group could enhance binding to hydrophobic subsites.

Anti-Inflammatory Effects

The butyl chain may confer COX-2 selectivity, reducing prostaglandin synthesis. Fluorine’s electronegativity could stabilize ligand-receptor interactions.

Future Directions and Applications

  • Structure-Activity Relationship (SAR) Studies: Modifying the butyl chain length or fluorophenyl substitution to optimize potency.

  • In Silico Screening: Molecular docking against kinase or protease targets to prioritize in vitro testing.

  • Formulation Development: Nanoencapsulation to address solubility limitations.

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